molecular formula C25H28N4O5S B4914470 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline

Cat. No.: B4914470
M. Wt: 496.6 g/mol
InChI Key: VGHKKLFUOKCVCQ-UHFFFAOYSA-N
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Description

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a piperazine ring, a nitroaniline moiety, and a methylphenoxyethyl side chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the benzenesulfonyl group through sulfonylation reactions. The nitroaniline moiety is then introduced via nitration reactions, and the final step involves the attachment of the methylphenoxyethyl side chain through etherification reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-efficiency catalysts and automated control systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfonamides, and substituted piperazines. These derivatives can exhibit different chemical and biological properties, making them useful for further research and development .

Scientific Research Applications

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-piperazin-1-yl)-2-aryloxazoles
  • 5-(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

Compared to similar compounds, 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages in terms of efficacy, selectivity, and versatility .

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-20-7-5-6-10-25(20)34-18-13-26-23-19-21(11-12-24(23)29(30)31)27-14-16-28(17-15-27)35(32,33)22-8-3-2-4-9-22/h2-12,19,26H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHKKLFUOKCVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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